molecular formula C19H22N2O B4828929 1-(4-ethylbenzoyl)-4-phenylpiperazine

1-(4-ethylbenzoyl)-4-phenylpiperazine

Cat. No.: B4828929
M. Wt: 294.4 g/mol
InChI Key: BYXIGGCYZGQECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylbenzoyl)-4-phenylpiperazine is a synthetic piperazine derivative of interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are recognized as privileged scaffolds in drug discovery, demonstrating a wide range of biological activities by interacting with diverse protein targets . This compound is provided exclusively for investigational purposes in a laboratory setting. Research Applications: Piperazine derivatives are extensively investigated for their potential in anticancer research. Some analogues function as topoisomerase II inhibitors, a mechanism used by chemotherapeutic agents to induce DNA damage in proliferating cancer cells . Other related benzhydryl piperazine compounds have shown promising antiproliferative activity against various human cancer cell lines and exhibit antioxidant properties, which can be relevant in mitigating oxidative stress . Furthermore, structurally similar 1-benzoylpiperidine compounds are explored as multi-target ligands for complex neurological conditions, including as inhibitors of acetylcholinesterase and the serotonin transporter (SERT) . Disclaimer: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The information presented is based on the research applications of analogous compounds and is provided for scientific reference only. Researchers should conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

(4-ethylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-16-8-10-17(11-9-16)19(22)21-14-12-20(13-15-21)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXIGGCYZGQECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The pharmacological profile of piperazine derivatives is heavily influenced by substituents on the benzoyl/sulfonyl group and the piperazine ring. Below is a comparative analysis of structurally related compounds:

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)
  • Substituent : 4-Nitrophenylsulfonyl group.
  • Synthesis : Reductive amination of nitrobenzyl precursors with sulfonyl chlorides (e.g., Scheme 1 in ) .
  • Activity : Activates the hedgehog signaling pathway, mitigates radiation-induced neuroinflammation, and preserves cognitive function in irradiated mice .
  • Therapeutic Use : Radiation protection (intestinal and brain injuries) .
1-(3-Nitrophenyl)-4-phenylpiperazine
  • Substituent : 3-Nitrophenyl group.
  • Synthesis : Microwave-assisted heating (280°C) of precursors in DMSO with diethylamine (Procedure F, 65% yield) .
  • Activity : Anticancer properties (prostate cancer), though specific mechanisms are unspecified .
1-(5-Nitropyridin-2-yl)-4-phenylpiperazine
  • Substituent : Nitropyridinyl group.
  • Synthesis : Reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine .
  • Activity : Targets prostate cancer cells, confirmed via spectroscopic validation .
1-(4-Ethylbenzoyl)-4-phenylpiperazine
  • Substituent : 4-Ethylbenzoyl group.
  • Inferred Synthesis : Likely involves coupling of 4-ethylbenzoyl chloride with 4-phenylpiperazine under basic conditions (analogous to and ).

Comparative Data Table

Compound Substituent Synthesis Method Biological Activity Key Findings
This compound 4-Ethylbenzoyl Not reported (inferred) Hypothesized CNS activity N/A (requires further study)
NSPP 4-Nitrophenylsulfonyl Reductive amination Neuroprotective, anti-inflammatory Improves survival in irradiated mice (70% reduction in neuroinflammation)
1-(3-Nitrophenyl)-4-phenylpiperazine 3-Nitrophenyl Microwave heating Anticancer (prostate) 65% yield, Procedure F
1-(5-Nitropyridin-2-yl)-4-phenylpiperazine Nitropyridinyl Nucleophilic substitution Anticancer Validated via FTIR/NMR

Pharmacological and Mechanistic Insights

Impact of Substituents on Activity

  • The ethyl group in this compound may increase lipophilicity, favoring membrane permeability.
  • Therapeutic Targets :
    • NSPP targets hedgehog signaling and microglial activation .
    • Nitropyridinyl derivatives inhibit cancer cell proliferation via undefined mechanisms .

Therapeutic Potential and Limitations

  • Anticancer Piperazines : Activity varies widely with substituents; nitro groups correlate with cytotoxicity .

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing 1-(4-ethylbenzoyl)-4-phenylpiperazine with high yield and purity?

Methodological Answer:
Synthesis typically involves coupling substituted benzoyl groups to the piperazine core. Key parameters include:

  • Solvent selection: Polar aprotic solvents like ethanol or methanol enhance solubility and reaction efficiency .
  • Temperature control: Maintaining 60–80°C prevents decomposition while promoting nucleophilic substitution .
  • Inert atmosphere: Nitrogen or argon minimizes oxidation of sensitive intermediates .
  • Reaction time monitoring: Extended times (12–24 hrs) ensure completion but require validation via TLC or HPLC .

Advanced Question: How can researchers resolve contradictions in reported biological activities of piperazine derivatives like this compound?

Methodological Answer:
Contradictions may arise from assay variability or structural nuances. Strategies include:

  • Orthogonal assays: Validate enzyme inhibition (e.g., acetylcholinesterase) using fluorometric and colorimetric methods to confirm activity .
  • Structural benchmarking: Compare substituent effects (e.g., ethyl vs. bromophenyl groups) using X-ray crystallography or DFT calculations .
  • Meta-analysis: Cross-reference SAR data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing groups) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. For example, aromatic protons appear at δ 7.2–7.5 ppm, while ethyl groups show triplet signals near δ 1.2 ppm .
  • Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 335.18) and fragmentation patterns .
  • HPLC-PDA: Quantifies purity (>98%) and detects byproducts using C18 columns with acetonitrile/water gradients .

Advanced Question: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Variable substituents: Synthesize analogs with halogens (Br, F), methyl, or methoxy groups at the 4-ethylbenzoyl or phenyl positions .
  • Biological screening: Test against target receptors (e.g., serotonin 5-HT1A) using radioligand binding assays .
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro data .

Advanced Question: What computational approaches can elucidate the pharmacodynamic interactions of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations: Simulate ligand-receptor interactions (e.g., with dopamine D2 receptors) over 100 ns to assess stability and binding free energies .
  • QSAR modeling: Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influencing reactivity .

Basic Question: How to assess the purity and stability of this compound during storage?

Methodological Answer:

  • Stability testing: Store samples at –20°C under argon and analyze degradation via HPLC every 3 months .
  • Karl Fischer titration: Monitor moisture content (<0.1% w/w) to prevent hydrolysis .
  • DSC/TGA: Determine melting point consistency (e.g., 153–154°C) and thermal decomposition profiles .

Advanced Question: What strategies optimize the pharmacological evaluation of this compound in vitro?

Methodological Answer:

  • Dose-response profiling: Use 8–10 concentration points (1 nM–100 µM) to calculate IC50/EC50 values .
  • Cytotoxicity screening: Assess viability in HEK293 or HepG2 cells via MTT assays to rule off-target effects .
  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced Question: How do substituent modifications at the 4-ethylbenzoyl position affect the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., –NO2): Increase electrophilicity, enhancing covalent binding but potentially reducing solubility .
  • Steric effects: Bulky groups (e.g., isopropyl) may hinder receptor access, as seen in reduced enzyme inhibition .
  • Hydrogen-bonding motifs: Hydroxyl or carbonyl groups improve interactions with catalytic residues (e.g., in kinase targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylbenzoyl)-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-ethylbenzoyl)-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.